

Isosbestic point of bromocresol green and its significance.

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Compound of Interest

Compound Name: Bromocresol green sodium

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An In-Depth Technical Guide to the Isosbestic Point of Bromocresol Green and Its Significance

Introduction

In the realm of spectrophotometric analysis, the concept of an isosbestic point is of paramount importance, offering a unique window into the dynamics of chemical equilibria. This technical guide provides a comprehensive overview of the isosbestic point of bromocresol green, a widely used pH indicator. It is intended for researchers, scientists, and professionals in drug development who utilize spectrophotometric techniques. This guide will delve into the theoretical underpinnings of the isosbestic point, its practical significance, and the experimental protocols for its determination.

Understanding the Isosbestic Point

An isosbestic point is a specific wavelength at which the molar absorptivity of two or more chemical species in a system is identical.^{[1][2]} Consequently, the total absorbance of a sample at this wavelength remains constant during a chemical reaction or a change in physical conditions, such as pH, as long as the total concentration of the interconverting species remains constant.^{[1][3]} The term "isosbestic" is derived from the Greek words "iso," meaning "equal," and "sbestos," meaning "extinguishable," highlighting the constant absorbance at this particular point.^[3]

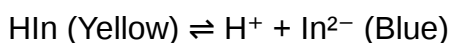
The existence of an isosbestic point is a strong indication that a chemical reaction involves a direct interconversion between two species without the formation of any stable intermediates.

[4][5]

Bromocresol Green: A pH-Dependent Equilibrium

Bromocresol green (BCG) is a triphenylmethane dye that functions as a pH indicator, typically changing color over a pH range of 3.8 to 5.4.[6][7] In an aqueous solution, bromocresol green exists in two principal forms: a monoanionic, yellow form in acidic conditions and a dianionic, blue form in basic conditions.[5][6][8] This transition is a reversible equilibrium, and the acid dissociation constant (pKa) for this reaction is approximately 4.8 to 4.9.[5][8]

The equilibrium between the acidic (HIn) and basic (In²⁻) forms of bromocresol green can be represented as follows:



The Isosbestic Point of Bromocresol Green

The acid and basic forms of bromocresol green exhibit an isosbestic point in their UV-Visible absorption spectra at approximately 515 nm.[5][6][8][9] At this specific wavelength, both the yellow and blue forms of the dye have the same molar absorptivity.[1][2] Therefore, the absorbance of a bromocresol green solution at 515 nm is directly proportional to the total concentration of the dye, irrespective of the pH of the solution. One experimental study determined the isosbestic point to be 509.5 nm.[10]

Significance of the Isosbestic Point of Bromocresol Green

The isosbestic point of bromocresol green has several important applications in analytical chemistry and biochemistry:

- **Accurate Determination of Total Dye Concentration:** Since the absorbance at the isosbestic point is independent of pH, it allows for the precise determination of the total concentration of bromocresol green in a sample without needing to know the exact pH or control it.
- **Determination of pKa:** The isosbestic point is crucial in the spectrophotometric determination of the pKa of bromocresol green. By measuring the absorbance at the isosbestic point and at a wavelength where the two forms have different absorbances (e.g., the λ_{max} of the basic

form at around 615 nm), the relative concentrations of the acidic and basic forms can be calculated at various pH values, leading to an accurate pKa determination.[\[11\]](#)

- **Reaction Monitoring:** In reactions where bromocresol green is used as an indicator, monitoring the absorbance at the isosbestic point can confirm that the total dye concentration remains constant, ensuring that any observed absorbance changes at other wavelengths are due to the pH change and not to dye degradation or other side reactions.
- **Spectrophotometer Wavelength Accuracy:** The well-defined isosbestic point of indicators like bromocresol green can be used as a reference to verify the wavelength accuracy of a spectrophotometer.[\[3\]](#)[\[12\]](#)

Quantitative Data Summary

The following table summarizes the key spectrophotometric and chemical properties of bromocresol green.

Parameter	Value	Reference
Isosbestic Point	~515 nm	[5] [6] [9]
pKa	4.8 - 4.9	[5] [8]
λ_{max} (Acidic Form)	~435 nm	[11]
λ_{max} (Basic Form)	~615 nm	[11]
pH Range for Color Change	3.8 - 5.4	[6]

Experimental Protocol for the Determination of the Isosbestic Point of Bromocresol Green

This section details the methodology for the experimental determination of the isosbestic point of bromocresol green.

Reagents and Equipment

- Bromocresol green (sodium salt)

- Buffer solutions of varying pH (e.g., pH 3, 4, 4.8, 6, and 7)
- Deionized water
- Spectrophotometer (UV-Visible)
- pH meter
- Volumetric flasks and pipettes

Preparation of Solutions

- **Stock Bromocresol Green Solution:** Prepare a stock solution of bromocresol green by accurately weighing a known amount of the dye and dissolving it in a known volume of deionized water. A typical concentration is 0.04%.[\[11\]](#)
- **Working Bromocresol Green Solutions:** Prepare a series of working solutions by diluting the stock solution with the different pH buffer solutions. It is critical that the final total concentration of bromocresol green is the same in all working solutions.

Spectrophotometric Measurement

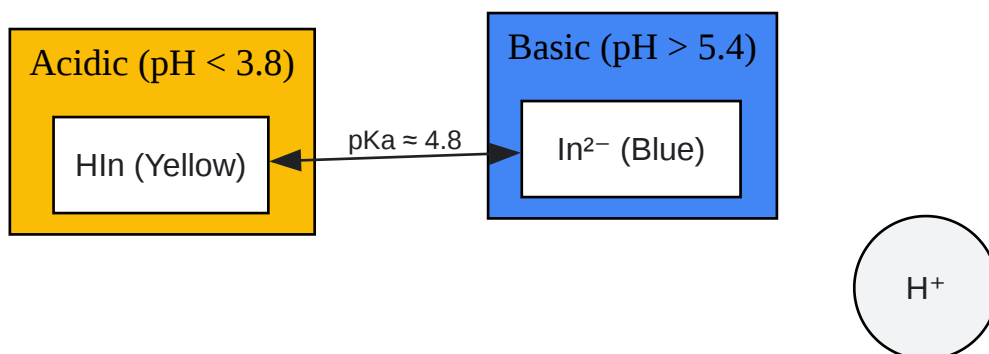
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 350 nm to 700 nm.
- **Blank Measurement:** Use the appropriate buffer solution (without the dye) as a blank to zero the spectrophotometer.
- **Sample Measurement:** Record the absorption spectrum of each of the bromocresol green solutions prepared at different pH values.

Data Analysis

- **Overlay Spectra:** Plot the absorption spectra of all the solutions on a single graph with absorbance on the y-axis and wavelength on the x-axis.
- **Identify Isosbestic Point:** The point where all the spectra intersect is the isosbestic point. At this wavelength, the absorbance is the same for all solutions, regardless of the pH.

Visualizations

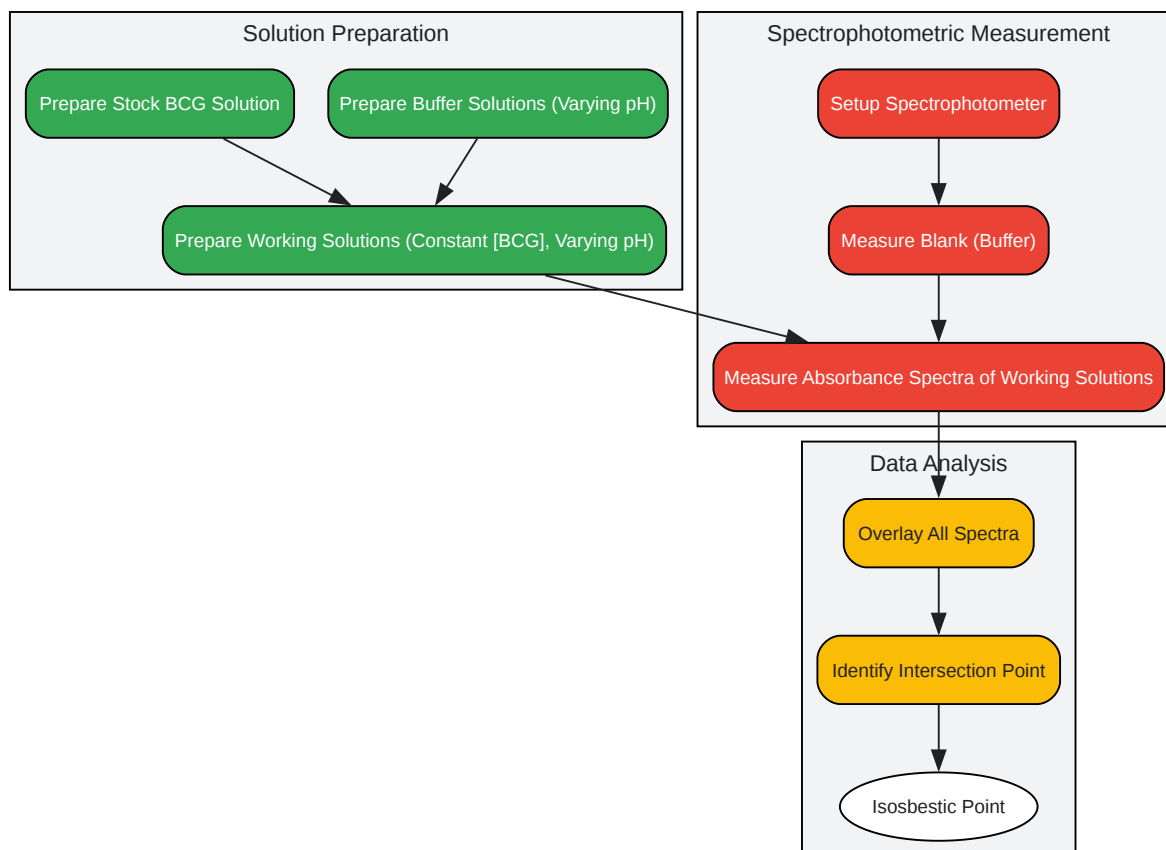
Bromocresol Green Equilibrium



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Caption: Equilibrium of Bromocresol Green.

Experimental Workflow for Isosbestic Point Determination



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Caption: Workflow for Isosbestic Point Determination.

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